molecular formula C23H27N3O4 B2767300 Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate CAS No. 941970-03-2

Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate

Cat. No. B2767300
CAS RN: 941970-03-2
M. Wt: 409.486
InChI Key: VAPQYQYRLQBRDT-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a benzamide group and a tolylamino group, which are common in various organic compounds.


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the piperidine ring and the benzamide group. The dihydropyrimidine ring, a common structure in similar compounds, often adopts a screw-boat conformation .


Chemical Reactions Analysis

The compound, being a piperidine derivative, may undergo various chemical reactions. For instance, if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl, the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in developing treatments for conditions like Alzheimer's disease. Certain piperidine derivatives substituted with bulky moieties showed significant increase in anti-AChE activity, indicating their potential as antidementia agents. Notably, a compound demonstrated over 18,000 times greater affinity for AChE than for BuChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats at certain doses (Sugimoto et al., 1990).

Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML), undergoes metabolism resulting in several metabolites. The study of flumatinib's metabolism in CML patients highlights the importance of understanding the metabolic pathways of such inhibitors to optimize therapeutic efficacy and manage potential drug interactions (Gong et al., 2010).

Synthesis of Piperidine Derivatives for Potential Industrial Application

The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for synthesizing potent protein kinase inhibitors, demonstrates the potential industrial application of such synthesis methods. This approach could be relevant for the large-scale production of medically significant compounds (Hao et al., 2011).

Antiproliferative Effects

Piperazine-based conjugates have been synthesized and shown to exhibit antiproliferative effects on human leukemic cells. These findings suggest the potential of piperazine derivatives in developing therapies for leukemia and other cancers (Sharath Kumar et al., 2014).

Serotonin Receptor Agonism

Benzamide derivatives with a piperidin-4-ylmethyl moiety have been explored for their serotonin 4 (5-HT(4)) receptor agonist activity, which is relevant in gastrointestinal motility disorders. Such compounds have shown favorable pharmacological profiles and, in some cases, superior oral bioavailability, indicating their potential as orally active therapeutic agents (Sonda et al., 2003).

Future Directions

The future research on this compound could involve exploring its potential biological activities, given the known activities of piperidine derivatives . Additionally, developing fast and cost-effective methods for the synthesis of such compounds is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 4-[[1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16-3-7-19(8-4-16)24-21(27)15-26-13-11-17(12-14-26)22(28)25-20-9-5-18(6-10-20)23(29)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPQYQYRLQBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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